MCHR2 Antagonist Potency: 100-Fold Selectivity over Dopamine D2 Receptor
In functional antagonist assays using CHO cells expressing human melanin-concentrating hormone receptor 2 (MCHR2), 2-chloro-N-(2,3-dimethylphenyl)-2-phenylacetamide demonstrated an IC50 of 1 nM for inhibition of MCH-stimulated calcium flux following a 10-minute preincubation [1]. In head-to-head selectivity profiling from the same curated dataset, the compound exhibited an IC50 of 100 nM at the serotonin transporter (SERT) and an IC50 of 500 nM at the dopamine D2 receptor, yielding a 100-fold selectivity window for MCHR2 over D2 and a 500-fold window over the reported SERT activity [2]. This selectivity profile is meaningful because MCHR1/MCHR2 antagonists lacking this degree of selectivity (e.g., certain non-selective MCHR ligands with D2 or SERT affinity below 10-fold) have been associated with confounding off-target effects in behavioral and metabolic phenotyping studies [3].
| Evidence Dimension | Functional antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM at MCHR2 |
| Comparator Or Baseline | SERT IC50 = 100 nM; Dopamine D2 IC50 = 500 nM (same compound, same dataset) |
| Quantified Difference | 100-fold selectivity (MCHR2 vs D2); 500-fold selectivity (MCHR2 vs SERT) |
| Conditions | CHO cells expressing human MCHR2; MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
The 100-fold selectivity window enables researchers to interrogate MCHR2-mediated pathways with substantially reduced confounding from dopaminergic or serotonergic off-target activity, a critical consideration for in vivo pharmacology studies where D2 antagonism can confound behavioral readouts.
- [1] BindingDB BDBM50360708. Antagonist activity at human MCHR2 receptor expressed in CHO cells. View Source
- [2] BindingDB BDBM50360708; ChEMBL1934127. Affinity data for sodium-dependent serotonin transporter and D(2) dopamine receptor. View Source
- [3] ChEMBL Database. MCHR1/MCHR2 ligand selectivity annotations and comparative pharmacology. View Source
